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Executive Summary

LX2761 is a potent, orally administered, minimally absorbed inhibitor of sodium-glucose
cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2). Developed by Lexicon
Pharmaceuticals, LX2761 is designed to act locally in the gastrointestinal tract to inhibit
intestinal SGLT1, thereby reducing and delaying glucose absorption. This targeted mechanism
of action aims to improve glycemic control in individuals with diabetes with minimal systemic
exposure, thus avoiding the renal effects associated with SGLT2 inhibition. Preclinical and early
clinical data indicate that LX2761 effectively reduces postprandial glucose excursions and
increases glucagon-like peptide-1 (GLP-1) levels. This technical guide provides a
comprehensive overview of the available pharmacokinetic and pharmacodynamic data for
LX2761, along with detailed experimental methodologies.

Mechanism of Action

LX2761 is a potent inhibitor of both human SGLT1 and SGLT2 in vitro.[1][2] Its primary
therapeutic effect, however, is derived from the inhibition of SGLT1 in the small intestine.
SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from
the intestinal lumen into the enterocytes. By inhibiting SGLT1, LX2761 delays and reduces the
absorption of dietary glucose, leading to a decrease in postprandial glucose levels.[3][4]
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Furthermore, the increased concentration of glucose in the distal small intestine stimulates L-
cells to secrete GLP-1, an incretin hormone that enhances glucose-dependent insulin
secretion, suppresses glucagon secretion, and slows gastric emptying.[3]

A key feature of LX2761 is its minimal systemic absorption, which restricts its activity to the
gastrointestinal tract and avoids significant inhibition of SGLT2 in the kidneys. This localized
action is intended to mitigate the risk of genitourinary infections, a common side effect of
systemic SGLT2 inhibitors.
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Caption: Mechanism of action of LX2761 in the intestine.
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Pharmacokinetics
Preclinical Pharmacokinetics (Rats)

Pharmacokinetic studies in rats have demonstrated that LX2761 has low systemic exposure
following oral administration.

Table 1: Pharmacokinetic Parameters of LX2761 in Rats

Parameter Intravenous (1 mg/kg) Oral (50 mg/kg)
Cmax - 37 nM

Tmax - 0.6 hours

AUC - Data not available
Clearance 49.1 mL/min/kg

Human Pharmacokinetics (Phase 1 Clinical Trial)

Topline results from a Phase la single ascending-dose study in healthy volunteers and patients
with type 2 diabetes, and a Phase 1b multiple ascending-dose study in patients with type 2
diabetes, have been reported. These studies confirmed the preclinical profile of LX2761 as a
minimally absorbed, gastrointestinal tract-selective SGLT1 inhibitor.

Key findings from the Phase 1 trials include:

e Minimal Systemic Absorption: LX2761 demonstrated minimal absorption into the systemic

circulation.

» No Systemic Effect on SGLT2: There was no increase in urinary glucose excretion from
baseline, indicating a lack of significant systemic SGLT2 inhibition.

Quantitative pharmacokinetic parameters from these human studies have not been publicly
disclosed.

Pharmacodynamics

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

In Vitro Potency

LX2761 is a potent inhibitor of both human SGLT1 and SGLT2.

Table 2: In Vitro Inhibitory Potency of LX2761

Transporter IC50 (nM)
Human SGLT1 2.2
Human SGLT2 2.7

Preclinical Pharmacodynamics (Mice)

Studies in preclinical models of diabetes have demonstrated the glucose-lowering effects of
LX2761.

» Postprandial Glucose Reduction: Oral administration of LX2761 significantly reduced
postprandial glucose excursions in mice.

e GLP-1 Secretion: LX2761 treatment led to an increase in plasma levels of total GLP-1.

Human Pharmacodynamics (Phase 1 Clinical Trial)

The Phase 1 clinical trials in patients with type 2 diabetes demonstrated pharmacodynamic
effects consistent with the mechanism of action of LX2761.

» Reduced Postprandial Glucose: LX2761 reduced postprandial glucose levels in diabetic
patients.

» Increased GLP-1: An increase in plasma levels of GLP-1 was observed following LX2761
administration.

The most common adverse event reported was diarrhea, which is consistent with the
mechanism of SGLT1 inhibition and the resulting increase in intestinal glucose.

Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay
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A cell-based assay using human embryonic kidney 293 (HEK293) cells stably expressing either
human SGLT1 or SGLT2 is a common method to determine the inhibitory potency of
compounds like LX2761.

Protocol Outline:

o Cell Culture: HEK293 cells expressing either SGLT1 or SGLT2 are cultured to confluency in
appropriate media.

e Compound Incubation: Cells are pre-incubated with varying concentrations of LX2761 or a
vehicle control for a specified period.

e Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as alpha-methyl-
D-glucopyranoside ([**C]JAMG), is added to the cells.

» Uptake: The cells are incubated for a defined time to allow for substrate uptake via the SGLT
transporters.

» Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer to
remove extracellular substrate.

» Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is
measured using a scintillation counter.

o Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against
the log concentration of LX2761.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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